(3R,4S)-4-(1-methylpyrazol-4-yl)-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide
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Overview
Description
(3R,4S)-4-(1-methylpyrazol-4-yl)-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(1-methylpyrazol-4-yl)-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrazole and oxazole rings, and the final coupling reactions. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Ring: This step may involve the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the Oxazole Ring: This can be accomplished through cyclization reactions involving an appropriate nitrile and an α-halo ketone.
Final Coupling Reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially yielding the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Amines: Products with amine groups replacing the carbonyl group.
Substituted Derivatives: Products with various substituents attached to the heterocyclic rings.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: It may have potential therapeutic applications in treating various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a precursor or intermediate in the production of other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(1-methylpyrazol-4-yl)-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
(3R,4S)-4-(1-methylpyrazol-4-yl)-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
(3R,4S)-4-(1-methylpyrazol-4-yl)-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness: The uniqueness of (3R,4S)-4-(1-methylpyrazol-4-yl)-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential as a ligand or therapeutic agent make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(3R,4S)-4-(1-methylpyrazol-4-yl)-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23-9-14(8-21-23)16-11-24(12-17(16)19(20)25)10-15-7-18(26-22-15)13-5-3-2-4-6-13/h2-9,16-17H,10-12H2,1H3,(H2,20,25)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTSMNBIAVJQDE-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2C(=O)N)CC3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2CN(C[C@@H]2C(=O)N)CC3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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